3-O-β-D-Galactopyranosyl-D-galactose 3-O-β-D-Galactopyranosyl-D-galactose
Brand Name: Vulcanchem
CAS No.: 5188-48-7
VCID: VC0057842
InChI: InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12+/m1/s1
SMILES: C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O
Molecular Formula: C12H22O11
Molecular Weight: 342.297

3-O-β-D-Galactopyranosyl-D-galactose

CAS No.: 5188-48-7

Reference Standards

VCID: VC0057842

Molecular Formula: C12H22O11

Molecular Weight: 342.297

3-O-β-D-Galactopyranosyl-D-galactose - 5188-48-7

CAS No. 5188-48-7
Product Name 3-O-β-D-Galactopyranosyl-D-galactose
Molecular Formula C12H22O11
Molecular Weight 342.297
IUPAC Name (2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Standard InChI InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12+/m1/s1
Standard InChIKey YGEHCIVVZVBCLE-IQVNANRASA-N
SMILES C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O
Synonyms 3-O-β-D-Galactopyranosyl-galactose; D-3-O-β-D-Galactopyranosyl-galactose; 3-O-β-D-Galactopyranosyl-D-galactose; β-D-Galactosyl-(1→3)-D-galactose
PubChem Compound 88100334
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator